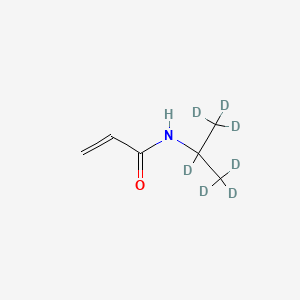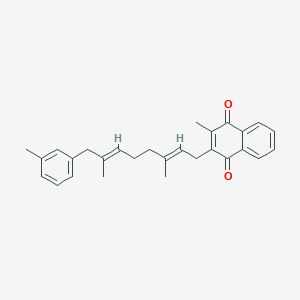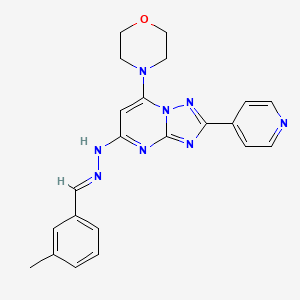
PIKfyve-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PIKfyve-IN-2 is a chemical compound that acts as an inhibitor of the phosphoinositide kinase PIKfyve. PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol-3-phosphate to produce phosphatidylinositol-3,5-bisphosphate, which is crucial for maintaining endomembrane homeostasis. This compound has emerged as a potential therapeutic agent for various diseases, including cancer, viral infections, and neurodegenerative disorders .
準備方法
The synthesis of PIKfyve-IN-2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as halogenation, nucleophilic substitution, and cyclization. The final step involves the coupling of the intermediate with a suitable reagent under specific reaction conditions to yield this compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
PIKfyve-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol .
科学的研究の応用
PIKfyve-IN-2 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of PIKfyve in cellular processes. In biology, it is employed to investigate the effects of PIKfyve inhibition on cellular functions such as endosomal trafficking, autophagy, and membrane homeostasis. In medicine, this compound is being explored as a potential therapeutic agent for treating diseases like cancer, viral infections, and neurodegenerative disorders. It has shown promise in preclinical studies for its ability to inhibit the proliferation of cancer cells and suppress viral replication .
作用機序
PIKfyve-IN-2 exerts its effects by inhibiting the activity of the phosphoinositide kinase PIKfyve. This inhibition disrupts the production of phosphatidylinositol-3,5-bisphosphate, leading to alterations in endosomal and lysosomal function. The molecular targets of this compound include the PIKfyve enzyme itself and downstream signaling pathways involved in membrane trafficking and autophagy. By inhibiting PIKfyve, this compound can induce cytoplasmic vacuolization and impair autophagic flux, which contributes to its therapeutic effects .
類似化合物との比較
PIKfyve-IN-2 can be compared with other PIKfyve inhibitors such as apilimod and YM201636. Apilimod is a well-known PIKfyve inhibitor that has been studied for its potential in treating autoimmune diseases and viral infections. YM201636 is another PIKfyve inhibitor that has shown efficacy in preclinical models of neurodegenerative diseases. This compound is unique in its chemical structure and potency, offering distinct advantages in terms of selectivity and efficacy .
Similar Compounds::- Apilimod
- YM201636
- UNI418
These compounds share a common mechanism of action but differ in their chemical structures and specific applications .
特性
分子式 |
C22H22N8O |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
N-[(E)-(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C22H22N8O/c1-16-3-2-4-17(13-16)15-24-27-19-14-20(29-9-11-31-12-10-29)30-22(25-19)26-21(28-30)18-5-7-23-8-6-18/h2-8,13-15H,9-12H2,1H3,(H,25,26,27,28)/b24-15+ |
InChIキー |
AJGYMQGRBICUPO-BUVRLJJBSA-N |
異性体SMILES |
CC1=CC(=CC=C1)/C=N/NC2=NC3=NC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5 |
正規SMILES |
CC1=CC(=CC=C1)C=NNC2=NC3=NC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12387644.png)
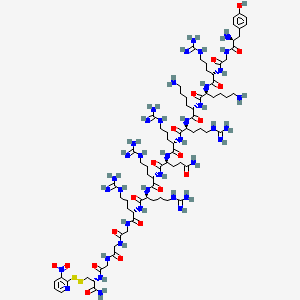
![2-[[3-Carboxy-2-[[3-(4-hydroxyphenyl)-2-[[3-(4-phosphonooxyphenyl)-2-[[4-(1,2,2-triphenylethenyl)benzoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid](/img/structure/B12387670.png)
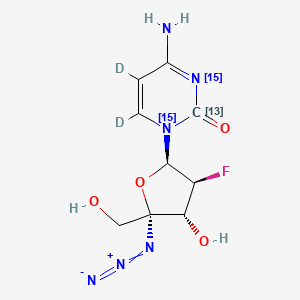

![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387689.png)

![N-[4-(4-aminocyclohexyl)oxypyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B12387697.png)
![6-[[[1-[(1S)-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)-1-hydroxyethyl]-2-oxabicyclo[2.2.2]octan-4-yl]amino]methyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride](/img/structure/B12387705.png)
![[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12387711.png)
![tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B12387712.png)
